molecular formula C7H9NO3 B144589 5-Isopropylisoxazole-4-carboxylic acid CAS No. 134541-05-2

5-Isopropylisoxazole-4-carboxylic acid

Cat. No. B144589
M. Wt: 155.15 g/mol
InChI Key: ICXLYLUGOXIJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylisoxazole-4-carboxylic acid is a derivative of isoxazole, which is a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The isopropyl group attached to the 5-position and the carboxylic acid group at the 4-position are indicative of its potential for chemical modifications and biological activity.

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through various methods. One approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields . Another method for preparing aminoazole-4-carboxylic acids includes the reaction of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives . Additionally, the synthesis of 5-substituted oxazole-4-carboxylic acid esters can be performed by reacting ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution at the 4 and 5 positions significantly influences the reactivity and properties of these compounds. For instance, the presence of an isopropyl group and a carboxylic acid moiety would affect the molecule's polarity, solubility, and potential for further chemical reactions.

Chemical Reactions Analysis

Isoxazole derivatives exhibit a range of chemical behaviors. The selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents demonstrates the potential for selective transformations in the presence of other functional groups . The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes such as diacylation and cyclization depending on the structure of the starting materials . Furthermore, the selective nucleophilic chemistry used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids highlights the versatility of these compounds in generating diverse libraries of drug-like molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-isopropylisoxazole-4-carboxylic acid derivatives would be influenced by the isoxazole core and the substituents attached to it. The polarity, boiling point, melting point, and solubility in various solvents would be determined by the specific structure of the compound. The presence of the carboxylic acid group would confer acidity and the potential for salt formation, while the isopropyl group would contribute to the hydrophobic character of the molecule. These properties are crucial for the compound's application in chemical synthesis and potential pharmaceutical use.

Scientific Research Applications

1. Peptidomimetics and Biologically Active Compounds Synthesis

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule with structural similarities to 5-isopropylisoxazole-4-carboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds. The triazole scaffold derived from this molecule has applications in creating structurally unique peptides and compounds with potential biological activities. For instance, the synthesis of HSP90 inhibitors, a class of compounds with significant therapeutic potential, leverages this triazole amino acid (Ferrini et al., 2015).

2. Novel Scaffolds for GABA Receptor Binding

The hydroxy-1,2,3-triazole moiety, a bioisostere of carboxylic acid functions, has been used to create novel scaffolds for probing the orthosteric γ-aminobutyric acid (GABA) receptor binding site. This approach involves synthesizing 4-hydroxy-1,2,3-triazole analogues of GABAAR ligands, leading to the development of compounds with potential implications in neuroscience and pharmacology (Giraudo et al., 2018).

3. Corrosion Inhibition

Carboxybenzotriazole (CBT), which includes the 5-substituted isomer of isoxazole-4-carboxylic acid, has been studied for its effectiveness in inhibiting copper corrosion. Research shows that these compounds can be highly effective in preventing corrosion in various environments, including acidic sulphate and hydrogen sulphide solutions (Otieno-Alego et al., 1999).

4. Chemical Synthesis and Isomerization Studies

Studies have explored the synthesis of isoxazole-4-carboxylic acid derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization. These synthetic methods and the resulting compounds have potential applications in chemical research, particularly in the development of new molecular structures and their transformations (Serebryannikova et al., 2019).

Safety And Hazards

5-Isopropylisoxazole-4-carboxylic acid is classified as a combustible solid . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-8-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLYLUGOXIJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564027
Record name 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylisoxazole-4-carboxylic acid

CAS RN

134541-05-2
Record name 5-(1-Methylethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134541-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropylisoxazole-4-carboxylic acid
Reactant of Route 2
5-Isopropylisoxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Isopropylisoxazole-4-carboxylic acid
Reactant of Route 4
5-Isopropylisoxazole-4-carboxylic acid
Reactant of Route 5
5-Isopropylisoxazole-4-carboxylic acid
Reactant of Route 6
5-Isopropylisoxazole-4-carboxylic acid

Citations

For This Compound
1
Citations
S Schierle, M Helmstädter, J Schmidt… - …, 2020 - Wiley Online Library
The nuclear farnesoid X receptor (FXR) and the enzyme soluble epoxide hydrolase (sEH) are validated molecular targets to treat metabolic disorders such as non‐alcoholic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.